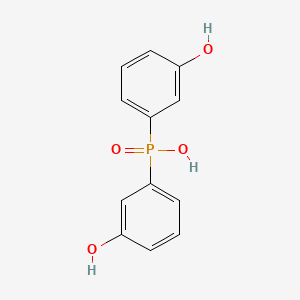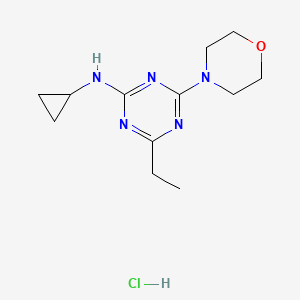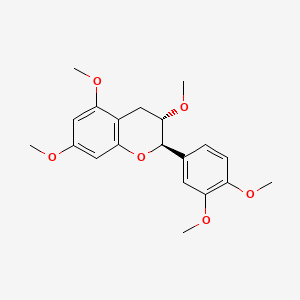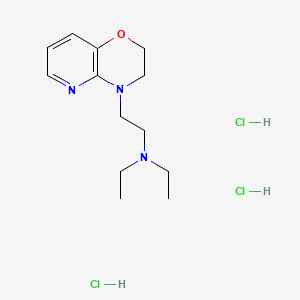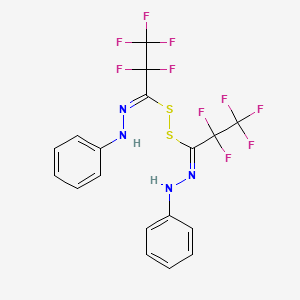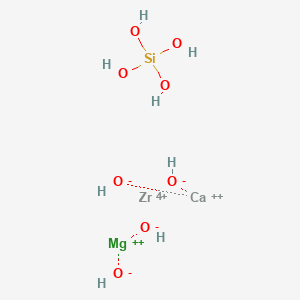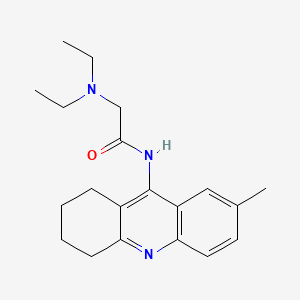
Acetamide, 2-(diethylamino)-N-(1,2,3,4-tetrahydro-7-methyl-9-acridinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Acetamide, 2-(diethylamino)-N-(1,2,3,4-tetrahydro-7-methyl-9-acridinyl)-” is a complex organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, is of interest due to its potential pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “Acetamide, 2-(diethylamino)-N-(1,2,3,4-tetrahydro-7-methyl-9-acridinyl)-” typically involves multi-step organic reactions. The starting materials often include acridine derivatives and diethylamine. The reaction conditions may involve:
Solvents: Common solvents like ethanol, methanol, or dichloromethane.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Controlled temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
化学反应分析
Types of Reactions
“Acetamide, 2-(diethylamino)-N-(1,2,3,4-tetrahydro-7-methyl-9-acridinyl)-” can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
科学研究应用
Chemistry: As an intermediate in organic synthesis.
Biology: Studying its interactions with biological molecules.
Medicine: Investigating its pharmacological properties for potential therapeutic uses.
Industry: As a precursor for the synthesis of dyes, pigments, or other industrial chemicals.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes, receptors, or DNA, leading to various biological effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
相似化合物的比较
Similar Compounds
Acridine: A parent compound with known antibacterial and antimalarial properties.
Quinacrine: An acridine derivative used as an antimalarial drug.
Acriflavine: Another acridine derivative with antiseptic properties.
Uniqueness
“Acetamide, 2-(diethylamino)-N-(1,2,3,4-tetrahydro-7-methyl-9-acridinyl)-” is unique due to its specific structural features, which may confer distinct biological activities and pharmacological properties compared to other acridine derivatives.
For precise and detailed information, consulting scientific literature and databases is recommended
属性
CAS 编号 |
126740-42-9 |
|---|---|
分子式 |
C20H27N3O |
分子量 |
325.4 g/mol |
IUPAC 名称 |
2-(diethylamino)-N-(7-methyl-1,2,3,4-tetrahydroacridin-9-yl)acetamide |
InChI |
InChI=1S/C20H27N3O/c1-4-23(5-2)13-19(24)22-20-15-8-6-7-9-17(15)21-18-11-10-14(3)12-16(18)20/h10-12H,4-9,13H2,1-3H3,(H,21,22,24) |
InChI 键 |
MPIHDSRYMPLVTO-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CC(=O)NC1=C2CCCCC2=NC3=C1C=C(C=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


